3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole
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Overview
Description
3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole typically involves multi-step organic reactions. One common method involves the reaction of 3,5-dimethylpyrazole with pyrrolidine and sulfonyl chloride under controlled conditions to form the pyrrolidinylsulfonyl derivative. This intermediate is then reacted with 2-thienyl ketone in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The pyrazole ring’s unique electronic properties also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1-(4-nitrobenzenesulfonyl)-1H-pyrazole
- 3,5-Dimethyl-4-(1-pyrrolidinylsulfonyl)isoxazole
- 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole
Uniqueness
3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole is unique due to its combination of a pyrazole ring with a thienyl ketone moiety. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-10-13(22(19,20)16-7-3-4-8-16)11(2)17(15-10)14(18)12-6-5-9-21-12/h5-6,9H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZLRNVUAMXMLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CS2)C)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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